N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide
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Description
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H20ClN7O3 and its molecular weight is 489.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as CBS-1, is primarily targeted towards cancer cells . It has shown promising cytotoxicity against tested cancer cell lines .
Mode of Action
CBS-1 interacts with its targets by inhibiting cell cycle progression and inducing apoptosis in cancer cells . It significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .
Biochemical Pathways
The compound affects the pathways related to cell cycle progression and apoptosis. The activation of caspase-3 is a key event in the initiation of apoptosis. The suppression of NF-κB and IL-6, which are involved in cell survival and inflammation, respectively, further contributes to the compound’s anticancer activity .
Pharmacokinetics
Its promising in vitro and in vivo anticancer activity suggests that it has favorable pharmacokinetic properties .
Result of Action
The result of CBS-1’s action is the inhibition of cancer cell growth and the induction of apoptosis. It has shown tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-6-3-4-9-19(14)35-13-21(33)27-20-10-15(2)30-32(20)24-28-22-18(23(34)29-24)12-26-31(22)17-8-5-7-16(25)11-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBENLXHUZDVDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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